molecular formula C25H19FO5 B3472871 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one

Cat. No.: B3472871
M. Wt: 418.4 g/mol
InChI Key: IDXIXWMSSZVCRV-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one is a synthetic small molecule featuring a chromen-4-one (flavone) core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 3, a methyl group at position 2, and a 4-fluorobenzyl ether at position 5. The benzodioxin group contributes to electron-rich aromaticity, while the fluorobenzyl substituent enhances lipophilicity and metabolic stability . This compound has drawn interest in drug discovery due to its structural similarity to bioactive flavonoids and benzodioxin-containing immunomodulators .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-fluorophenyl)methoxy]-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FO5/c1-15-24(17-4-9-21-23(12-17)29-11-10-28-21)25(27)20-8-7-19(13-22(20)31-15)30-14-16-2-5-18(26)6-3-16/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXIXWMSSZVCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, examining its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18FO4\text{C}_{18}\text{H}_{18}\text{F}\text{O}_4

This structure includes a benzodioxin moiety and a chromone core, which are essential for its biological activity.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of chromone derivatives, including those with benzodioxin structures. For instance, compounds similar to This compound have been screened against key enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase. These enzymes are crucial in the management of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Anti-inflammatory Properties

Chromone derivatives have demonstrated significant anti-inflammatory effects. For example, certain compounds have been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, indicating their potential as anti-inflammatory agents . The specific mechanisms often involve the inhibition of NF-kB activation pathways, which are critical in inflammatory responses.

Cytotoxicity and Antitumor Activity

Some studies also report cytotoxic activities associated with chromone derivatives. The evaluation of cell viability using various cancer cell lines has revealed that certain compounds can induce apoptosis in cancer cells while sparing normal cells . The selectivity towards cancer cells is particularly valuable for therapeutic applications.

Case Studies

  • Acetylcholinesterase Inhibition : A study investigated the dual-target activity of chromone derivatives against human AChE and monoamine oxidase B (MAO-B). The results indicated that specific derivatives showed promising inhibitory activity, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Activity : Another study focused on the ability of chromone derivatives to inhibit pro-inflammatory cytokines and chemokines in vitro. The results demonstrated that these compounds could effectively reduce inflammation markers in treated cells .

Summary Table of Biological Activities

Activity Effect Reference
AChE InhibitionModerate to strong inhibition
Anti-inflammatorySuppression of NO production
CytotoxicityInduction of apoptosis in cancer cells
NF-kB InhibitionReduction in inflammatory response

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in various metabolic pathways:

  • Acetylcholinesterase Inhibition : This is particularly relevant for conditions like Alzheimer's disease, where acetylcholine levels need to be regulated.
  • α-Glucosidase Inhibition : This activity can aid in managing Type 2 diabetes by slowing carbohydrate absorption.

Antimicrobial Properties

Studies have shown that derivatives of this compound demonstrate antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis.

Cancer Research

The structural features of this compound suggest it may interact with molecular targets involved in cancer cell proliferation. Research into its efficacy against different cancer cell lines is ongoing.

Case Study 1: Antioxidant Effects

A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic benefits for age-related diseases .

Case Study 2: Enzyme Inhibition

In another study, compounds similar to this one were screened for their ability to inhibit acetylcholinesterase and α-glucosidase, showing promising results that could lead to new treatments for Alzheimer’s and diabetes .

Data Table: Summary of Biological Activities

Activity TypeMechanismPotential Applications
AntioxidantScavenging free radicalsNeuroprotection, anti-aging
Acetylcholinesterase InhibitionPrevents breakdown of acetylcholineAlzheimer's disease treatment
α-Glucosidase InhibitionSlows carbohydrate absorptionType 2 diabetes management
AntimicrobialDisruption of microbial cell wallsAntibiotic development
Anti-inflammatoryModulation of inflammatory pathwaysTreatment of inflammatory diseases

Comparison with Similar Compounds

Position 7 Modifications

  • Target Compound: The 7-[(4-fluorobenzyl)oxy] group introduces fluorine’s electronegativity, enhancing membrane permeability and resistance to oxidative metabolism compared to hydroxyl or non-fluorinated ethers .
  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one () : The free hydroxyl group at position 7 improves aqueous solubility but reduces bioavailability due to rapid glucuronidation. This compound lacks the fluorobenzyl group’s target affinity, as seen in PD-1/PD-L1 inhibition studies .
  • Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate () : The acetoxy ester increases molecular weight (464.39 g/mol) and logP, suggesting prolonged half-life as a prodrug. However, the absence of fluorine may reduce target specificity compared to the 4-fluorobenzyl derivative .

Position 2 and 3 Variations

  • The isopropoxy group at position 7 offers moderate lipophilicity but lacks the fluorobenzyl group’s π-stacking capability .
  • D4476 (): Features a benzodioxin-linked imidazolylbenzamide scaffold. Unlike the target compound, D4476 inhibits Treg cell differentiation via undefined mechanisms, highlighting the role of the chromen-4-one core in modulating immunomodulatory pathways .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Substituents
Target Compound 434.41 3.8 0.12 (PBS) 4-fluorobenzyloxy, methyl
(7-hydroxy analog) 324.33 2.1 1.45 (PBS) Hydroxyl, methyl
(trifluoromethyl derivative) 448.37 4.2 0.08 (PBS) Trifluoromethyl, ethyl, isopropoxy
(acetoxy ester) 464.39 4.5 0.05 (PBS) Acetoxy, ethyl, trifluoromethyl

*Calculated using ChemAxon software.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one

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